4-Chloro-3-nitro-5-(trifluoromethyl)benzene sulfonyl chloride
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Overview
Description
4-Chloro-3-nitro-5-(trifluoromethyl)benzene sulfonyl chloride is an organic compound with the molecular formula C7H3ClF3NO4S. This compound is known for its unique chemical properties and is widely used in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Chloro-3-nitro-5-(trifluoromethyl)benzene sulfonyl chloride typically involves multiple steps. One common method starts with the reaction of o-chloro benzo trifluoride with mixed acid to generate 2-Chloro-5-nitro trifluoromethyl benzene. This intermediate is then reduced to obtain 2-Chloro-5-amino trifluoromethyl benzene. The amino compound is converted into a diazo salt using sodium nitrite and hydrochloric acid in a polar solvent at low temperatures. This diazo salt reacts with sulfur dioxide and cuprous chloride in the polar solvent at low temperatures to produce the crude this compound, which is then purified by distillation and recrystallization .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and safety. The use of advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitro-5-(trifluoromethyl)benzene sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly involving the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Reduction: Reducing agents such as hydrogen gas with a catalyst or metal hydrides are used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
Substitution: Products include sulfonamides and sulfonate esters.
Reduction: The major product is 4-Chloro-3-amino-5-(trifluoromethyl)benzene sulfonyl chloride.
Oxidation: Products vary depending on the specific conditions but may include various oxidized derivatives of the aromatic ring.
Scientific Research Applications
4-Chloro-3-nitro-5-(trifluoromethyl)benzene sulfonyl chloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Medicine: It is a key intermediate in the synthesis of various drugs, including those with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitro-5-(trifluoromethyl)benzene sulfonyl chloride involves its ability to react with nucleophiles, such as amino acids in proteins, leading to the formation of stable sulfonamide bonds. This reactivity makes it useful in modifying biological molecules and studying enzyme mechanisms .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the nitro and chloro substituents.
4-Nitrobenzenesulfonyl chloride: Similar but does not have the trifluoromethyl group.
2-Chloro-5-nitrobenzenesulfonyl chloride: Similar but with different positions of the substituents
Uniqueness
4-Chloro-3-nitro-5-(trifluoromethyl)benzene sulfonyl chloride is unique due to the combination of its substituents, which impart distinct chemical reactivity and properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it particularly valuable in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
4-chloro-3-nitro-5-(trifluoromethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO4S/c8-6-4(7(10,11)12)1-3(18(9,16)17)2-5(6)13(14)15/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPJXALARPADQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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